![molecular formula C16H20N4O4S B2649843 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one CAS No. 899745-15-4](/img/structure/B2649843.png)
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a 1,2,4-triazole ring, a pyran ring, and a piperidine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. The pyran ring is a six-membered ring with one oxygen atom and five carbon atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the triazole ring might participate in reactions with electrophiles, and the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar functional groups can increase solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is related to several areas of scientific research, focusing on the synthesis and chemical properties of related heterocyclic compounds. Research has explored the synthesis of polysubstituted 4H-pyran derivatives, highlighting their significance in chemical synthesis due to their potential applications in pharmacology and material science. For instance, microwave-assisted procedures have been developed for synthesizing new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles, demonstrating efficient routes to complex pyran derivatives with potential anticancer activity (S. Hadiyal et al., 2020). Additionally, the exploration of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone for synthesizing 2H-pyran-2-ones and fused pyran-2-ones shows the versatility of pyran derivatives in synthesizing a broad range of biologically active compounds (M. Kočevar et al., 1992).
Drug Delivery Applications
Research into the encapsulation of lipophilic derivatives in water-soluble metalla-cages reveals potential drug delivery applications. These structures can encapsulate biologically relevant structures, including pyrenyl derivatives, suggesting a method for delivering hydrophobic compounds in a biocompatible manner. This encapsulation strategy has shown cytotoxicities against human cancer cells, indicating its potential for targeted cancer therapy (J. Mattsson et al., 2010).
Anticancer and Anticonvulsant Activities
Derivatives of pyran and related heterocycles have been investigated for their anticancer and anticonvulsant activities. For example, the synthesis of new kojic acid derivatives as potential anticonvulsant compounds demonstrates the therapeutic potential of pyran derivatives. These compounds have been evaluated in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, showing significant activity without neurotoxicity (M. Aytemi̇r et al., 2010). Additionally, the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been explored for their antitumor activities, highlighting the importance of structural diversity in developing new therapeutic agents (Guo-qiang Hu et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-11-17-18-16(19)25-10-12-7-13(21)14(8-23-12)24-9-15(22)20-5-3-2-4-6-20/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXWSIETMSPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

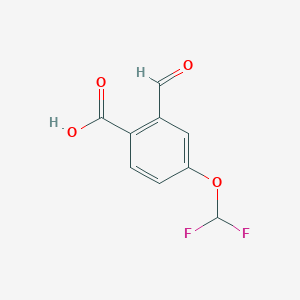
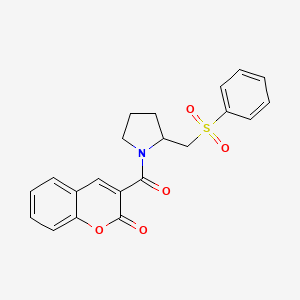
![17-Amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2649762.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)

![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)


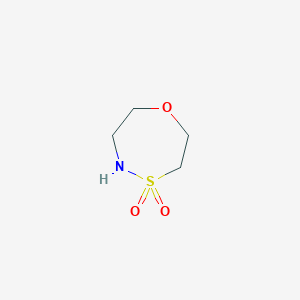
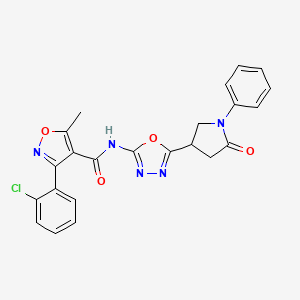

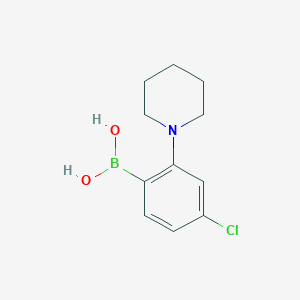
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)
